2-Amino-4-isopropylnicotinic acid

Physicochemical Properties Solubility Drug Design

2-Amino-4-isopropylnicotinic acid (CAS 1710846-03-9) is a critical building block for medicinal chemistry, enabling systematic exploration of steric and lipophilic effects in DHODH inhibitor programs. Its unique substitution pattern is essential for SAR studies, where even minor alterations can abolish activity. Sourced at ≥95% purity, this versatile carboxylic acid scaffold is ideal for amide coupling and library synthesis, ensuring reproducible results for drug discovery and chemical biology research. Reliable supply with batch-to-batch consistency supports your early-stage development timelines.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13007104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-isopropylnicotinic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC=C1)N)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-5(2)6-3-4-11-8(10)7(6)9(12)13/h3-5H,1-2H3,(H2,10,11)(H,12,13)
InChIKeyJKNBODQUUYWLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-isopropylnicotinic Acid Technical Profile


2-Amino-4-isopropylnicotinic acid (CAS 1710846-03-9) is a substituted pyridine carboxylic acid belonging to the class of amino-nicotinic acid derivatives . It features a core nicotinic acid (pyridine-3-carboxylic acid) structure with a primary amino group at the 2-position and an isopropyl group at the 4-position, yielding a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is primarily utilized as a small-molecule scaffold in medicinal chemistry and chemical biology research, with noted availability in high purity (≥95%) for laboratory use .

Substitution Risks for 2-Amino-4-isopropylnicotinic Acid


While the nicotinic acid core is common to many research compounds, simple substitution of 2-amino-4-isopropylnicotinic acid with structurally similar analogs (e.g., 2-amino-4-methylnicotinic acid, 2-amino-4-isopropylnicotinamide, or 4-isopropylnicotinic acid) is not a scientifically sound practice. The precise combination of the 2-amino and 4-isopropyl substituents is a critical determinant of a compound's physicochemical properties, including lipophilicity, hydrogen bonding potential, and steric bulk, which in turn dictate its interaction with biological targets [1]. As evidenced by the distinct molecular fingerprints and reported activities within the broader class of amino-nicotinic acid derivatives, even minor alterations to the substitution pattern can result in a complete loss of activity or a significant shift in pharmacological profile, underscoring the need for exact compound identity in structure-activity relationship (SAR) studies and reproducible research [1].

2-Amino-4-isopropylnicotinic Acid: Differentiation Evidence


Physicochemical Properties vs. 4-Isopropylnicotinic Acid

The presence of a 2-amino group in 2-amino-4-isopropylnicotinic acid significantly alters its molecular properties compared to 4-isopropylnicotinic acid, which lacks this amino substitution. The target compound (C9H12N2O2) has a molecular weight of 180.20 g/mol, which is 15.01 g/mol higher than 4-isopropylnicotinic acid (C9H11NO2, 165.19 g/mol) [REFS-1, REFS-2]. This increase in mass is accompanied by a substantial increase in the number of hydrogen bond donors (from 1 to 2) and acceptors (from 3 to 4), as well as a predicted rise in topological polar surface area [REFS-1, REFS-3].

Physicochemical Properties Solubility Drug Design

Carboxylic Acid vs. Amide Derivative

As a carboxylic acid, 2-amino-4-isopropylnicotinic acid offers distinct synthetic utility compared to its amide derivative, 2-amino-4-isopropylnicotinamide. The target compound (C9H12N2O2, MW 180.20 g/mol) can be directly employed in esterification, amidation, and other carboxylic acid-based coupling reactions, whereas the amide derivative (C9H13N3O, MW 179.22 g/mol) requires additional hydrolysis or activation steps to undergo similar transformations. This functional group difference is a primary driver for selecting the acid over the amide in synthetic routes where the carboxylic acid moiety is intended for further elaboration.

Synthetic Utility Derivatization Medicinal Chemistry

Lipophilicity: Isopropyl vs. Methyl Analog

The 4-isopropyl group in 2-amino-4-isopropylnicotinic acid confers a higher degree of lipophilicity compared to a hypothetical 4-methyl analog. While direct experimental LogP data for the target compound are not publicly available, the isopropyl group is a well-established hydrophobic structural motif. An increase in lipophilicity is typically correlated with enhanced membrane permeability and altered distribution volumes. This property can be semi-quantitatively inferred from related compounds: 2-amino-4-isopropylnicotinaldehyde, which shares the identical core substitution, has a predicted XLogP3-AA of 1.6 [1]. A 4-methyl-substituted analog would be expected to have a lower LogP value, translating to a measurable difference in the compound's biopharmaceutical profile.

Lipophilicity LogP ADME Prediction

2-Amino-4-isopropylnicotinic Acid Application Scenarios


Lead Optimization in DHODH Inhibitor Programs

Given the established class-level activity of amino-nicotinic acid derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors [1], 2-amino-4-isopropylnicotinic acid serves as a rationally designed scaffold for exploring structure-activity relationships (SAR). Its specific substitution pattern (2-amino, 4-isopropyl) allows medicinal chemists to systematically investigate the effects of steric bulk and lipophilicity on target binding and cellular potency, as documented in related patent literature [1]. This compound is procured for use in the synthesis of novel analogs where the core nicotinic acid is retained for DHODH engagement, but peripheral modifications are explored to improve drug-like properties.

Carboxylic Acid Derivatization for Library Synthesis

As a high-purity (≥95%) carboxylic acid building block , 2-amino-4-isopropylnicotinic acid is an ideal starting material for generating diverse chemical libraries through robust amide coupling, esterification, and other well-established transformations. Its unique molecular weight (180.20 g/mol) and hydrogen bonding profile (2 donors, 4 acceptors) make it a valuable intermediate for creating screening compounds that occupy a distinct region of chemical space compared to analogs lacking the 2-amino or 4-isopropyl substituents [REFS-3, REFS-4]. Researchers in early-stage drug discovery procure this compound to efficiently access a broad array of novel chemical matter.

Physicochemical Property Optimization Studies

The combination of a polar amino group, a carboxylic acid, and a hydrophobic isopropyl group on a single pyridine ring makes 2-amino-4-isopropylnicotinic acid a particularly useful tool for studying the interplay between hydrogen bonding capacity and lipophilicity. Its predicted LogP (inferred from the aldehyde analog as ~1.6) [2] and increased molecular weight relative to simpler analogs allow researchers to probe how incremental changes in these properties affect solubility, permeability, and metabolic stability. It is procured specifically for use in systematic ADME optimization campaigns where fine-tuning of these physicochemical parameters is the primary goal.

Reference Standard for Analytical Method Development

The defined and documented physicochemical properties of 2-amino-4-isopropylnicotinic acid, including its molecular weight (180.20 g/mol) and purity (min. 95%) [REFS-2, REFS-3], support its use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, and other separation methods for the characterization of related nicotinic acid derivatives in complex reaction mixtures. Its distinct retention time, driven by its specific lipophilic and polar characteristics, makes it a valuable calibrant for quantifying the yield and purity of synthetic analogs.

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